
Lithium tert-butylnaphthalenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium tert-butylnaphthalenesulfonate: is an organolithium compound that combines the properties of lithium with the structural complexity of tert-butyl and naphthalenesulfonate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lithium tert-butylnaphthalenesulfonate typically involves the reaction of tert-butyl naphthalenesulfonate with a lithium reagent. One common method is the reaction of tert-butyl naphthalenesulfonate with lithium tert-butoxide in an appropriate solvent under controlled temperature conditions. The reaction proceeds with the formation of this compound and the release of tert-butanol as a byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Lithium tert-butylnaphthalenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonate derivatives.
Reduction: It can be reduced to form different lithium-containing intermediates.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while reduction can produce lithium-containing intermediates.
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, this compound can be used to study the effects of lithium on biological systems, including its role in enzyme inhibition and signal transduction pathways.
Medicine: While not commonly used directly in medicine, lithium tert-butylnaphthalenesulfonate can serve as a precursor for the synthesis of lithium-containing pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of advanced materials, including lithium-ion batteries and other energy storage devices.
Wirkmechanismus
The mechanism of action of lithium tert-butylnaphthalenesulfonate involves its ability to donate lithium ions in chemical reactions. The lithium ion can interact with various molecular targets, including enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving lithium ion transport and binding to specific sites on target molecules.
Vergleich Mit ähnlichen Verbindungen
Lithium tert-butoxide: Another organolithium compound with similar reactivity but different structural properties.
Lithium naphthalenesulfonate: Lacks the tert-butyl group, resulting in different chemical behavior.
Lithium tri-tert-butoxyaluminum hydride: Used as a reducing agent with distinct applications compared to lithium tert-butylnaphthalenesulfonate.
Uniqueness: this compound is unique due to the presence of both tert-butyl and naphthalenesulfonate groups, which confer specific reactivity and stability. This combination makes it particularly useful in specialized synthetic applications and materials science.
Eigenschaften
Molekularformel |
C14H15LiO3S |
|---|---|
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
lithium;2-tert-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C14H16O3S.Li/c1-14(2,3)12-9-8-10-6-4-5-7-11(10)13(12)18(15,16)17;/h4-9H,1-3H3,(H,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
KGNJKFZYGXNHIP-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CC(C)(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


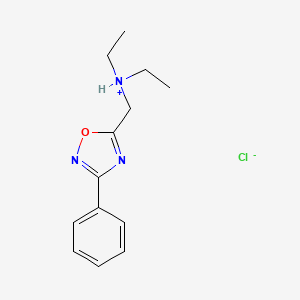
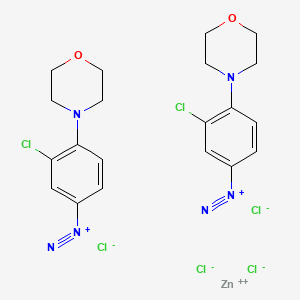
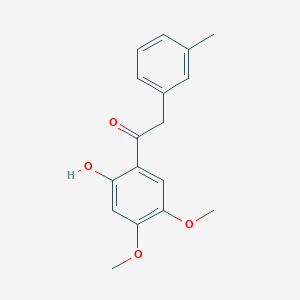
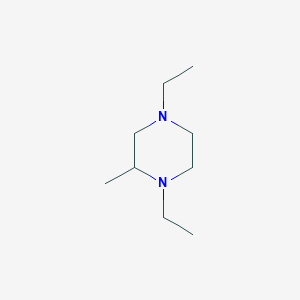
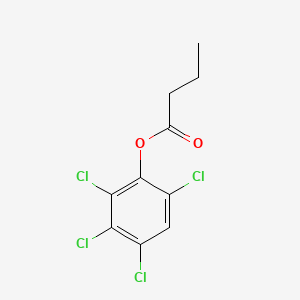
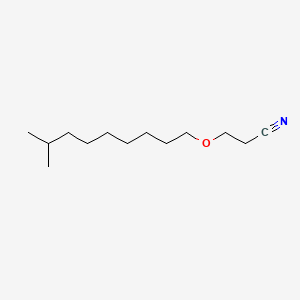
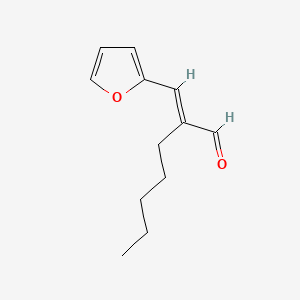
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid](/img/structure/B13779943.png)
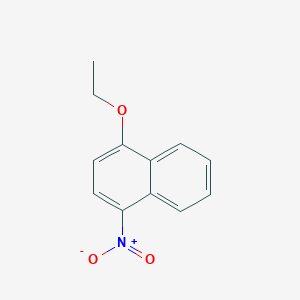
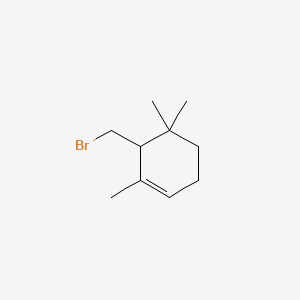
![N-[(3,4-Dimethoxyphenyl)methylene]propylamine](/img/structure/B13779963.png)

![5-[(Z)-2-iodoethenyl]-1,3-benzodioxole](/img/structure/B13779985.png)
![3-[(E)-prop-1-enyl]-1H-benzimidazol-2-one](/img/structure/B13779986.png)
